molecular formula C6H15NO3S B8451454 3-Hydroxy-2-isopropyl-1-propanesulfonamide

3-Hydroxy-2-isopropyl-1-propanesulfonamide

Cat. No. B8451454
M. Wt: 181.26 g/mol
InChI Key: WMVIUWDCFMNKKW-UHFFFAOYSA-N
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Patent
US05491145

Procedure details

7.0 g of 3-acetoxy-2-isopropyl-1-propanesulfonamide was dissolved in 50 ml of methanol. While stirring the solution at room temperature (15° to 20° C.), 6.5 g of 28 w/w % sodium methoxide was added, and reaction was carried out for 30 minutes. The reaction mixture was concentrated to dryness; the residue was then subjected to column chromatography using 100 g of silica gel and eluted with chloroform:methanol (9:1) to yield 4.4 g of the title compound.
Name
3-acetoxy-2-isopropyl-1-propanesulfonamide
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
28
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH:6]([CH:12]([CH3:14])[CH3:13])[CH2:7][S:8]([NH2:11])(=[O:10])=[O:9])(=O)C.C[O-].[Na+]>CO>[OH:4][CH2:5][CH:6]([CH:12]([CH3:14])[CH3:13])[CH2:7][S:8]([NH2:11])(=[O:9])=[O:10] |f:1.2|

Inputs

Step One
Name
3-acetoxy-2-isopropyl-1-propanesulfonamide
Quantity
7 g
Type
reactant
Smiles
C(C)(=O)OCC(CS(=O)(=O)N)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
28
Quantity
6.5 g
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
WASH
Type
WASH
Details
eluted with chloroform:methanol (9:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC(CS(=O)(=O)N)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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